
2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide, also known as DMIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMIA is a synthetic compound that belongs to the indole family and is known to possess a range of biological activities. In
Mecanismo De Acción
The mechanism of action of 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide inhibits the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has also been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide in lab experiments include its high yield and purity, its wide range of biological activities, and its potential applications in various fields. However, the limitations of using 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Direcciones Futuras
There are several future directions for the study of 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide. One area of research is the development of new synthetic methods for 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide that are more efficient and cost-effective. Another area of research is the exploration of the potential applications of 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide in agriculture, particularly in the development of new pesticides. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide and its potential applications in the treatment of various diseases, including cancer and neurological disorders. Finally, the development of new derivatives of 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide with improved biological activities and pharmacokinetic properties is an area of active research.
Métodos De Síntesis
The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide involves the reaction of 2,5-dimethylindole with 3-methyl-2-pyridinecarboxylic acid chloride in the presence of a base. The reaction results in the formation of 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide as a white solid with a high yield. The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been optimized by various researchers to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties. 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. In agriculture, 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been shown to possess insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In material science, 2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Propiedades
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-11-6-7-16-15(9-11)14(13(3)20-16)10-17(22)21-18-12(2)5-4-8-19-18/h4-9,20H,10H2,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDURPZCOHICBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CC(=O)NC3=C(C=CC=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

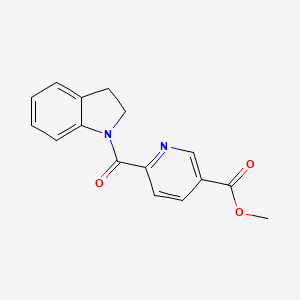
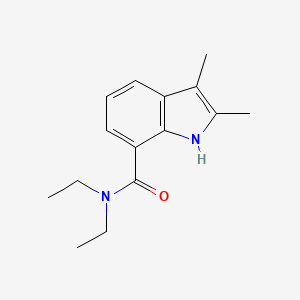
![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide](/img/structure/B7538730.png)
![5-methyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7538755.png)


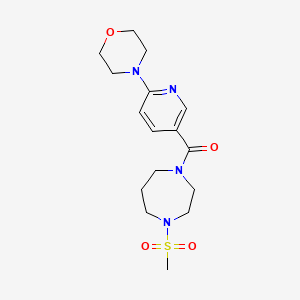
![6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7538770.png)
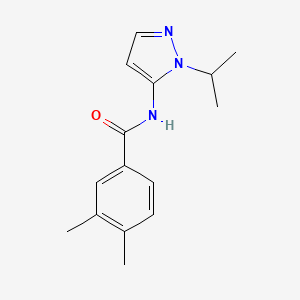
![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538807.png)
![5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline](/img/structure/B7538813.png)
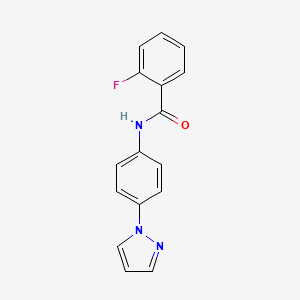

![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B7538837.png)